molecular formula C10H18N2O3S B1277780 H-PRO-MET-OH CAS No. 52899-08-8

H-PRO-MET-OH

Cat. No.: B1277780
CAS No.: 52899-08-8
M. Wt: 246.33 g/mol
InChI Key: MTWJTFBVRDGROD-YUMQZZPRSA-N
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Description

H-PRO-MET-OH is a dipeptide composed of the amino acids L-proline and L-methionine

Mechanism of Action

Target of Action

H-PRO-MET-OH is a dipeptide containing proline and methionine . Its primary target is prolinase , an enzyme that breaks down proline-containing peptides .

Mode of Action

This compound serves as a substrate for prolinase . Prolinase catalyzes the hydrolysis of proline-containing peptides, and this compound fits into the active site of this enzyme, allowing it to be broken down .

Biochemical Pathways

The breakdown of this compound by prolinase is part of the broader protein degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged or unnecessary proteins . Methionine, one of the components of this compound, can be oxidized to methionine sulfoxide, affecting protein structure and function .

Pharmacokinetics

Peptides generally have short elimination half-lives, which is desirable for closely regulating their endogenous levels . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be influenced by factors such as its size, charge, and the presence of specific transporters .

Result of Action

The breakdown of this compound by prolinase contributes to the regulation of protein levels within the cell . Additionally, the oxidation of methionine can affect protein structure and function, potentially influencing cellular processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment could affect the activity of prolinase . Additionally, oxidative conditions can lead to the oxidation of methionine, which can affect the function of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-PRO-MET-OH can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-proline and L-methionine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

H-PRO-MET-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-PRO-MET-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-PRO-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, providing additional functional versatility. This makes it particularly useful in studies related to oxidative stress and redox biology .

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWJTFBVRDGROD-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428582
Record name L-Prolyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52899-08-8
Record name L-Prolyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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